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1-Propyne,3-(methoxymethoxy)-

Cat. No.: B12338117
M. Wt: 100.12 g/mol
InChI Key: HWLHJDIDFDIRDN-UHFFFAOYSA-N
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Description

1-Propyne,3-(methoxymethoxy)- is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propyne,3-(methoxymethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propyne,3-(methoxymethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B12338117 1-Propyne,3-(methoxymethoxy)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

3-(methoxymethoxy)prop-1-yne

InChI

InChI=1S/C5H8O2/c1-3-4-7-5-6-2/h1H,4-5H2,2H3

InChI Key

HWLHJDIDFDIRDN-UHFFFAOYSA-N

Canonical SMILES

COCOCC#C

Origin of Product

United States

Synthetic Methodologies for 1 Propyne, 3 Methoxymethoxy

The synthesis of 1-Propyne, 3-(methoxymethoxy)-, also known as methoxymethyl propargyl ether, is a fundamental transformation in organic synthesis, primarily involving the protection of the hydroxyl group of propargyl alcohol. The most common and well-documented method is the reaction of propargyl alcohol with a methoxymethylating agent in the presence of a base.

A widely employed procedure involves the use of methoxymethyl chloride (MOM-Cl) as the electrophile and a hindered amine base, such as diisopropylethylamine (Hünig's base), to scavenge the hydrochloric acid byproduct. iu.edu The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) at reduced temperatures to control its exothermicity. iu.edu

The process begins by cooling a solution of methoxymethyl chloride and dichloromethane to 0°C. iu.edu Diisopropylethylamine is then added dropwise, followed by the slow addition of a solution of propargyl alcohol in dichloromethane. iu.edu The reaction mixture is stirred and allowed to warm to room temperature over several hours to ensure complete conversion. iu.edu The workup procedure involves quenching the reaction with water, followed by sequential washing of the organic layer with water and brine to remove the amine salt and any remaining water-soluble impurities. iu.edu This method is effective, providing the desired MOM-protected ether in high yields. iu.edu

The key reagents and their roles in this synthesis are outlined in the table below.

Table 1: Reagents for the Synthesis of 1-Propyne, 3-(methoxymethoxy)- via MOM-Cl

Reagent Chemical Name Formula Role
Propargyl alcohol 2-Propyn-1-ol C₃H₄O Starting material (Substrate)
Methoxymethyl chloride Chloromethyl methyl ether CH₃OCH₂Cl Protecting group source (Electrophile)
Diisopropylethylamine N-Ethyl-N-isopropylpropan-2-amine C₈H₁₉N Non-nucleophilic base (Acid scavenger)

An alternative, though less direct, route involves the isomerization of the corresponding allene, 1-(methoxymethoxy)-1,2-propadiene. This isomerization can be achieved by treating the protected alcohol with potassium tert-butoxide at elevated temperatures. iu.edu

Green Chemistry Principles in the Synthesis of 1 Propyne, 3 Methoxymethoxy

In recent years, the principles of green chemistry have been increasingly applied to synthetic methodologies to reduce environmental impact. For the synthesis of 1-Propyne, 3-(methoxymethoxy)- and related methoxymethyl (MOM) ethers, research has focused on developing more environmentally benign and efficient protocols, particularly by finding alternatives to the traditionally used, highly reactive, and hazardous methoxymethyl chloride (MOM-Cl). researchgate.netmasterorganicchemistry.com

Key green chemistry strategies in this context include the use of safer reagents, catalysis, and solvent-free reaction conditions.

Catalytic, Solvent-Free Approaches:

A significant advancement is the use of solid acid catalysts for the methoxymethylation of alcohols with formaldehyde (B43269) dimethyl acetal (B89532) (dimethoxymethane), which serves as a safer substitute for MOM-Cl. researchgate.net These reactions can often be performed under solvent-free conditions, which aligns with the green chemistry principle of waste prevention.

Zirconium(IV) chloride (ZrCl₄): Zirconium(IV) chloride has been demonstrated as an efficient Lewis acid catalyst for the preparation of MOM ethers from alcohols and formaldehyde dimethyl acetal. researchgate.net The reaction proceeds effectively at room temperature under solvent-free conditions using a catalytic amount (10 mol%) of ZrCl₄. researchgate.net This method offers high yields and avoids the use of hazardous solvents and reagents. researchgate.net

Heteropolyacids (e.g., H₃PW₁₂O₄₀): Dodecatungstophosphoric acid (H₃PW₁₂O₄₀) is another effective catalyst for this transformation. researchgate.net It is described as an environmentally benign and reusable catalyst that can efficiently convert primary and secondary alcohols to their corresponding MOM ethers at room temperature under solvent-free conditions. researchgate.net The reusability of the catalyst is a major advantage, reducing waste and cost. The notable benefits of this protocol include high yields, short reaction times, and an easy work-up. researchgate.net

These catalytic methods represent a greener pathway for the synthesis of MOM-protected alcohols, including 1-Propyne, 3-(methoxymethoxy)-. The table below compares these greener alternatives to the traditional method.

Table 2: Comparison of Synthetic Methods for MOM Ether Formation

Method Methoxymethylating Agent Catalyst Solvent Key Green Advantages
Traditional Methoxymethyl chloride (MOM-Cl) None (Base-mediated) Dichloromethane (B109758) -
ZrCl₄ Catalysis Formaldehyde dimethyl acetal ZrCl₄ (10 mol%) Solvent-free Avoids hazardous MOM-Cl; No solvent waste. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 1 Propyne, 3 Methoxymethoxy

Reactivity of the Alkyne Moiety

The reactivity of the alkyne group in 1-Propyne, 3-(methoxymethoxy)- is the cornerstone of its chemical transformations. The sp-hybridized carbon atoms of the triple bond create a linear geometry and a π-electron system that is both a target for electrophiles and, under certain conditions, can be attacked by nucleophiles.

Electrophilic Additions to the Carbon-Carbon Triple Bond

Electrophilic addition reactions are characteristic of alkynes, where an electrophile adds across the triple bond. These reactions typically proceed through a step-wise mechanism involving the formation of a carbocation intermediate.

Halogenation Reactions

The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), to 1-Propyne, 3-(methoxymethoxy)- is an archetypal electrophilic addition. The reaction proceeds by the polarization of the halogen molecule as it approaches the electron-rich alkyne. This induced dipole allows one halogen atom to act as an electrophile. The π-electrons of the alkyne attack the electrophilic halogen, leading to the formation of a cyclic halonium ion intermediate or a vinyl cation. Subsequent attack by the halide ion from the anti-face results in the formation of a dihaloalkene. The reaction can proceed further with the addition of a second equivalent of the halogen to yield a tetrahaloalkane.

Table 1: Halogenation Products of 1-Propyne, 3-(methoxymethoxy)-

Reactant Reagent Intermediate Product Final Product
1-Propyne, 3-(methoxymethoxy)- Br₂ (1 eq.) (E/Z)-1,2-Dibromo-3-(methoxymethoxy)prop-1-ene 1,1,2,2-Tetrabromo-3-(methoxymethoxy)propane
Hydrohalogenation Mechanisms

The addition of hydrogen halides (HX, where X = Cl, Br, I) to 1-Propyne, 3-(methoxymethoxy)- follows Markovnikov's rule. The hydrogen atom adds to the terminal carbon of the alkyne (the carbon with the most hydrogen atoms), and the halide adds to the more substituted carbon. This regioselectivity is governed by the stability of the resulting vinyl carbocation intermediate. The initial addition results in a vinyl halide. If a second equivalent of HX is present, a further addition occurs, also following Markovnikov's rule, to produce a geminal dihalide.

The mechanism involves the protonation of the triple bond by the hydrogen halide to form a vinyl carbocation. The subsequent attack of the halide ion on the carbocation yields the vinyl halide. The presence of peroxides can lead to an anti-Markovnikov addition for HBr, proceeding through a free-radical mechanism.

Hydration Pathways

The hydration of 1-Propyne, 3-(methoxymethoxy)- involves the addition of water across the triple bond, typically catalyzed by a mercury(II) salt (such as HgSO₄) in the presence of a strong acid like sulfuric acid (H₂SO₄). This reaction also adheres to Markovnikov's rule, with the initial product being an enol. The enol intermediate is unstable and rapidly tautomerizes to the more stable keto form, in this case, a methyl ketone.

The pathway begins with the formation of a π-complex between the alkyne and the mercury(II) ion. Water then attacks the more substituted carbon of this complex, followed by deprotonation to give an organomercury enol. Proto-demercuration yields the enol, which then rearranges to the final ketone product.

Nucleophilic Additions and Conjugate Additions

While less common than electrophilic additions for simple alkynes, nucleophilic additions can occur, particularly with electron-withdrawing groups or under basic conditions. For 1-Propyne, 3-(methoxymethoxy)-, strong nucleophiles can attack the triple bond. In conjugate addition reactions, a nucleophile adds to the β-carbon of an α,β-unsaturated system. Although 1-Propyne, 3-(methoxymethoxy)- is not a classic Michael acceptor, under specific catalytic conditions, nucleophiles such as thiols, amines, and alcohols can add across the triple bond. These reactions are often facilitated by a base, which deprotonates the nucleophile, increasing its reactivity.

Cycloaddition Reactions

The alkyne moiety of 1-Propyne, 3-(methoxymethoxy)- can participate in cycloaddition reactions, where it acts as a dienophile or a dipolarophile. These reactions are powerful tools for the synthesis of cyclic compounds.

In a [4+2] cycloaddition, or Diels-Alder reaction, the alkyne can react with a conjugated diene to form a six-membered ring. The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups, though it can react with electron-rich dienes.

In a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, the alkyne reacts with a 1,3-dipole (such as an azide (B81097), nitrile oxide, or nitrone) to form a five-membered heterocyclic ring. The Huisgen 1,3-dipolar cycloaddition of an azide to the terminal alkyne of 1-Propyne, 3-(methoxymethoxy)- would yield a triazole derivative.

Table 2: Cycloaddition Reactions of 1-Propyne, 3-(methoxymethoxy)-

Reaction Type Reactant 2 Product Type
[4+2] Cycloaddition (Diels-Alder) 1,3-Butadiene Substituted Cyclohexadiene

Metal-Catalyzed Alkyne Functionalizations

Transition metal catalysis offers a powerful suite of tools for the selective functionalization of the C(sp)-H bond in terminal alkynes like 1-Propyne, 3-(methoxymethoxy)-. rsc.orgnih.govnih.govdntb.gov.ua

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org 1-Propyne, 3-(methoxymethoxy)- is an excellent substrate for this transformation, readily coupling with a wide variety of sp²-hybridized halides. The methoxymethyl protecting group is stable under the mild reaction conditions typically employed. researchgate.net The reaction is versatile, tolerating a broad range of functional groups on the coupling partner, and has been widely applied in the synthesis of natural products and pharmaceuticals. wikipedia.orgmdpi.com

The catalytic cycle involves the formation of a palladium(0) species, which undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org

Table 3: Research Findings on Sonogashira Coupling of Propargylic Alcohols This table presents data from studies on propargylic alcohol derivatives, demonstrating the reaction's applicability to 1-Propyne, 3-(methoxymethoxy)-.

AlkyneAryl/Vinyl HalideCatalyst SystemBase/SolventYield (%)Reference
Propargyl alcoholIodobenzenePd(PPh₃)₂Cl₂, CuIEt₃N / THF95 researchgate.net
Propargyl alcohol3,5-DibromobenzoatePd(dba)₂, PPh₃, CuIEt₃N / THF70 researchgate.net
(Z)-3-Iodoalk-2-en-1-olPropargyl alcoholPd(PPh₃)₄, CuIEt₃N / DMF85-95 nih.gov

Direct participation of the terminal C-H bond of 1-Propyne, 3-(methoxymethoxy)- in standard Heck or Suzuki reactions is not typical. The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgyoutube.comorganic-chemistry.org While variations involving alkynes exist, they are less common than the Sonogashira coupling for direct C(sp)-H functionalization.

The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. For 1-Propyne, 3-(methoxymethoxy)- to participate in a Suzuki-type coupling, it must first be converted into an organoboron derivative, such as an alkynylboronate ester. This can be achieved through hydroboration or by reacting a metal acetylide of the alkyne with a boronic ester precursor. Once formed, the resulting alkynylboronate can be coupled with various aryl or vinyl halides under standard Suzuki conditions, providing an alternative route to the same class of products obtained from the Sonogashira reaction.

Alkyne metathesis is a reaction that redistributes, or "scrambles," alkyne substituents, catalyzed by metal alkylidyne complexes, typically involving molybdenum, tungsten, or ruthenium. nih.govwikipedia.org For a terminal alkyne like 1-Propyne, 3-(methoxymethoxy)-, self-metathesis can occur, which would theoretically produce 1,5-bis(methoxymethoxy)-2,3-pentyne and acetylene. However, this process is often difficult to control and can lead to polymerization. wikipedia.org

A more synthetically useful application is cross-metathesis with an internal alkyne. This would allow for the synthesis of a new, unsymmetrical internal alkyne. The development of well-defined ruthenium catalysts has expanded the scope and functional group tolerance of metathesis reactions, although their application in alkyne metathesis is less common than in olefin metathesis. uwindsor.canih.gov The reaction proceeds via the formation of a metallacyclobutadiene intermediate from the reaction of the catalyst's metal-alkylidyne bond with the alkyne substrate. wikipedia.org

Reactivity of the Methoxymethoxy (MOM) Ether Group

The methoxymethoxy (MOM) group serves as a common protecting group for alcohols in organic synthesis due to its stability under a range of conditions. However, its strategic removal is a critical step in synthetic pathways. The reactivity of the MOM ether in 1-Propyne, 3-(methoxymethoxy)- is centered on the cleavage of the acetal (B89532) linkage.

Cleavage Mechanisms of the MOM Protecting Group

The deprotection of the MOM ether can be effectively achieved through acid-catalyzed pathways, utilizing either Brønsted or Lewis acids.

The cleavage of the MOM group in 1-Propyne, 3-(methoxymethoxy)- under acidic aqueous conditions proceeds through a well-established hydrolysis mechanism. The reaction is initiated by the protonation of one of the oxygen atoms of the MOM ether. Protonation of the ether oxygen closer to the propargyl group is followed by the departure of propargyl alcohol, generating a resonance-stabilized oxocarbenium ion. Alternatively, protonation of the methoxy (B1213986) oxygen leads to the elimination of methanol (B129727) to form a hemiacetal intermediate, which then decomposes to yield the desired propargyl alcohol and formaldehyde (B43269).

The rate of this hydrolysis is dependent on the concentration of the acid and the reaction temperature. While specific kinetic data for the hydrolysis of 1-Propyne, 3-(methoxymethoxy)- is not extensively documented in readily available literature, the general principles of acetal hydrolysis apply. The reaction is typically carried out using dilute solutions of strong acids such as hydrochloric acid or sulfuric acid in a protic solvent like water or an alcohol.

Table 1: Exemplary Conditions for Acid-Catalyzed Deprotection of MOM Ethers

Acid CatalystSolventTemperature (°C)Typical Reaction Time
HCl (aq)Methanol/Water25 - 501 - 12 h
H₂SO₄ (aq)THF/Water25 - 601 - 10 h
p-Toluenesulfonic acidMethanol25 - 652 - 24 h

This table presents generalized conditions for MOM group cleavage and may require optimization for 1-Propyne, 3-(methoxymethoxy)-.

Lewis acids offer an alternative, often milder, method for the cleavage of the MOM ether in 1-Propyne, 3-(methoxymethoxy)-, which can be advantageous in the presence of other acid-sensitive functional groups. The mechanism involves the coordination of the Lewis acid to one of the oxygen atoms of the MOM ether, which weakens the C-O bond and facilitates its cleavage. This activation promotes the formation of a carbocationic intermediate and subsequent reaction with a nucleophile or elimination to afford the deprotected alcohol.

A variety of Lewis acids can be employed for this purpose, with the choice of reagent and reaction conditions influencing the efficiency and selectivity of the deprotection. Chelating Lewis acids can be particularly effective, as they can coordinate to both oxygen atoms of the acetal, further enhancing its lability.

Table 2: Lewis Acids for the Deprotection of MOM Ethers

Lewis AcidSolventTemperature (°C)Notes
TiCl₄Dichloromethane (B109758)-78 to 0Often used for selective deprotection.
BF₃·OEt₂Dichloromethane0 to 25Common and versatile reagent.
ZnBr₂Dichloromethane0 to 40Can be used in the presence of silyl (B83357) ethers.
MgBr₂Diethyl ether0 to 35Mild conditions, suitable for sensitive substrates.

This table provides examples of Lewis acids used for MOM deprotection; specific conditions for 1-Propyne, 3-(methoxymethoxy)- may vary.

Transacetalization Reactions Involving the MOM Ether

Transacetalization offers a method for the conversion of the MOM ether in 1-Propyne, 3-(methoxymethoxy)- to a different acetal or ketal without proceeding through the free alcohol. This reaction is typically catalyzed by a Lewis acid or a Brønsted acid in the presence of a diol or another alcohol. The equilibrium of the reaction can be driven towards the desired product by using an excess of the new alcohol or by removing the byproducts. For instance, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst would lead to the formation of a 1,3-dioxolane (B20135) derivative of the propargyl alcohol. While the general principle of transacetalization is well-established, specific studies detailing this reaction for 1-Propyne, 3-(methoxymethoxy)- are not widely reported.

Synergistic Reactivity Between Alkyne and MOM Ether Functionalities

The simultaneous presence of the terminal alkyne and the MOM ether in 1-Propyne, 3-(methoxymethoxy)- allows for potential synergistic reactivity, where both functional groups participate in a coordinated fashion during a chemical transformation. One area where such synergy can be envisaged is in chelation-controlled reactions. The oxygen atoms of the MOM ether can act as a bidentate ligand, coordinating to a metal center and directing the reactivity of a reagent towards the nearby alkyne.

For example, in metal-catalyzed reactions, the coordination of the MOM ether to the metal catalyst could influence the regioselectivity and stereoselectivity of additions to the alkyne. This directing effect can be particularly important in reactions such as hydroformylation, hydrogenation, or metal-mediated coupling reactions. However, specific documented examples of such synergistic reactivity for 1-Propyne, 3-(methoxymethoxy)- are not prevalent in the reviewed literature, representing an area for potential further investigation.

Applications in Advanced Organic Synthesis

Role in Materials Science Precursors

The dual functionality of 1-propyne, 3-(methoxymethoxy)- makes it a valuable precursor in materials science, particularly for the synthesis of functional polymers and carbon-rich materials. rawsource.com The terminal alkyne can be utilized for surface modification or integration into larger structures, while the protected hydroxyl group offers a latent functionality that can be revealed in a later step to alter the material's properties, such as hydrophilicity or reactivity.

Research has shown that related propargyl compounds are employed in the creation of porous organic polymers and networks. For instance, acetal-protected propargyl alcohol has been used in copolymerization reactions to create hyper-cross-linked microporous polyacetylene networks. mdpi.com After polymerization via the alkyne groups, the protecting groups are removed to expose hydroxyl (-CH2OH) functionalities throughout the polymer matrix. mdpi.com These exposed polar groups act as active sites, significantly enhancing the material's capacity for capturing molecules like CO2 and water vapor. mdpi.com This strategy of using a protected propargyl unit allows for the construction of a robust porous framework first, followed by the unmasking of functional groups that impart specific adsorptive properties to the final material.

Contributions to Polymer Chemistry through Polymerizable Moieties

The terminal alkyne in 1-propyne, 3-(methoxymethoxy)- is a key polymerizable moiety that enables its participation in various polymerization reactions. Its utility is central to constructing polymers with well-defined structures and tailored functionalities. The reactivity of the triple bond allows it to serve as a monomer in processes such as transition-metal-catalyzed polymerizations. rawsource.com

A significant application is in the synthesis of substituted polyacetylenes, a class of polymers known for their interesting electronic and physical properties. For example, research into hyper-cross-linked microporous polyacetylene networks has utilized acetal-protected propargyl alcohol as a key monomer. mdpi.com In a typical synthesis, the monomer is copolymerized with a cross-linker like 1,3,5-triethynylbenzene (B1295396) using a rhodium catalyst. The methoxymethyl group ensures that the hydroxyl functionality does not interfere with the polymerization process.

The resulting polymer can then be deprotected under acidic conditions to yield a functionalized network containing hydroxyl groups. mdpi.com This post-polymerization modification is a powerful tool for introducing specific chemical properties into the material. The data below illustrates a representative polymerization process.

Table 1: Representative Polymerization of Acetal-Protected Propargyl Alcohol

Parameter Description
Monomer Acetaldehyde ethyl propargyl acetal (B89532) (an acetal-protected propargyl alcohol)
Cross-linker 1,3,5-triethynylbenzene (TEB)
Catalyst [Rh(nbd)acac] complex
Process Chain-growth copolymerization
Post-Modification Hydrolytic deprotection with HCl to remove the acetal group
Final Functional Group Hydroxyl (-CH2OH)

| Resulting Material | Hyper-cross-linked microporous polyacetylene network with high surface area and CO2/H2O capture capability. mdpi.com |

Utilization in Ligand Synthesis for Catalysis

The distinct reactive sites of 1-propyne, 3-(methoxymethoxy)- make it a strategic component in the design and synthesis of ligands for metal catalysts. The terminal alkyne can be readily functionalized through well-established reactions like Sonogashira coupling, Glaser coupling, or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the covalent attachment of the propargyl unit to other coordinating moieties, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), to form multidentate ligands.

The MOM-protected alcohol provides a masked hydroxyl group that can be deprotected after the ligand framework is assembled. This newly freed hydroxyl group can then act as an additional coordination site (e.g., forming an alkoxide ligand) or participate in hydrogen bonding to influence the secondary coordination sphere of the metal center. This can modulate the catalyst's stereoselectivity and reactivity. While direct examples involving 1-propyne, 3-(methoxymethoxy)- are specific to proprietary research, the synthesis of complex chiral ligands often involves building blocks with protected functionalities. For instance, the synthesis of helically chiral NHC ligands has been demonstrated using complex alkynol derivatives, highlighting the importance of such synthons in creating sophisticated catalytic systems.

Strategies for Asymmetric Synthesis Leveraging 1-Propyne, 3-(methoxymethoxy)-

1-Propyne, 3-(methoxymethoxy)- is a pivotal achiral building block used in various strategies to generate chiral molecules. Although the molecule itself is not chiral, its functional groups serve as handles for stereoselective transformations, making it a valuable substrate in asymmetric synthesis. nih.govnih.gov The primary strategies involve enantioselective reactions at the alkyne terminus or the use of the compound to construct more complex chiral structures.

One key application is in the synthesis of chiral propargylic alcohols. The terminal alkyne can undergo enantioselective addition of an organometallic reagent or an aldehyde in the presence of a chiral catalyst. This process creates a new stereocenter adjacent to the alkyne. The MOM-protected alcohol remains intact during this transformation, providing a site for further modification after the chiral center is established.

Furthermore, the compound is used extensively in the multi-step synthesis of complex natural products where stereochemistry is critical. nih.gov In these syntheses, the MOM-protected propargyl unit can be introduced early on. Subsequent reactions build up the carbon skeleton, and the alkyne can be transformed into other functional groups (e.g., alkanes, ketones, or vinyl groups) using stereocontrolled methods. The MOM group's stability to a range of reagents, including organolithiums and Grignard reagents, makes it highly suitable for these intricate synthetic sequences.

Table 2: Example of a Synthetic Step in Natural Product Synthesis

Reaction Step Synthesis of a bromo alkyne intermediate for Ivorenolide A
Starting Material A chiral secondary alcohol
Protection Step Reaction with methoxymethyl chloride (MOM-Cl) and N,N-diisopropylethylamine (DIPEA)
Product of Protection A chiral MOM-protected ether
Subsequent Reaction Treatment with N-Bromosuccinimide (NBS) and silver nitrate (B79036) (AgNO3)
Final Product A chiral bromo alkyne containing the MOM-protected alcohol moiety

| Significance | Demonstrates the stability of the MOM group under protection and subsequent functionalization conditions in a complex synthesis. |

This approach underscores the importance of 1-propyne, 3-(methoxymethoxy)- and its derivatives as foundational elements for constructing stereochemically rich and complex molecular architectures.

Spectroscopic Characterization Techniques for Elucidating Structure and Reactivity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1-Propyne, 3-(methoxymethoxy)-, with its relatively simple structure, 1D NMR (¹H and ¹³C) provides foundational information, while advanced 2D NMR techniques offer definitive assignments and insights into connectivity.

Based on established chemical shift principles and data from structurally related compounds, the predicted ¹H and ¹³C NMR chemical shifts for 1-Propyne, 3-(methoxymethoxy)- in a standard solvent like CDCl₃ are presented below.

Predicted ¹H NMR Chemical Shifts for 1-Propyne, 3-(methoxymethoxy)-

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
≡C-H~2.4t~2.5
-CH₂-~4.2d~2.5
-O-CH₂-O-~4.7s-
-O-CH₃~3.4s-

Predicted ¹³C NMR Chemical Shifts for 1-Propyne, 3-(methoxymethoxy)-

Carbon AtomChemical Shift (ppm)
≡C-H~75
-C≡~80
-CH₂-~58
-O-CH₂-O-~96
-O-CH₃~56

Multi-Dimensional NMR (2D NMR, HSQC, HMBC, COSY, NOESY)

To unambiguously assign the predicted proton and carbon signals and to confirm the structural connectivity, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the terminal alkyne proton and the propargylic methylene (B1212753) protons, showing a cross-peak between the signals at ~2.4 ppm and ~4.2 ppm. This confirms the H-C-C-H connectivity through the alkyne.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between:

The proton at ~2.4 ppm and the carbon at ~75 ppm (≡C-H).

The protons at ~4.2 ppm and the carbon at ~58 ppm (-CH₂-).

The protons at ~4.7 ppm and the carbon at ~96 ppm (-O-CH₂-O-).

The protons at ~3.4 ppm and the carbon at ~56 ppm (-O-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations for 1-Propyne, 3-(methoxymethoxy)- include:

The alkyne proton (H at ~2.4 ppm) showing correlations to the propargylic carbon (C at ~58 ppm) and the other alkyne carbon (C at ~80 ppm).

The propargylic methylene protons (H at ~4.2 ppm) correlating with both alkyne carbons (C at ~75 and ~80 ppm) and the acetal (B89532) methylene carbon (C at ~96 ppm).

The acetal methylene protons (H at ~4.7 ppm) showing correlations to the propargylic carbon (C at ~58 ppm) and the methoxy (B1213986) carbon (C at ~56 ppm).

The methoxy protons (H at ~3.4 ppm) correlating with the acetal methylene carbon (C at ~96 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about through-space proximity of protons. For a small and flexible molecule like 1-Propyne, 3-(methoxymethoxy)-, significant NOE correlations might be observed between the propargylic methylene protons (~4.2 ppm) and the acetal methylene protons (~4.7 ppm), as well as between the acetal methylene protons and the methoxy protons (~3.4 ppm), depending on the preferred conformations.

Solid-State NMR for Crystalline Forms

While NMR is predominantly performed on solutions, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid phases. For 1-Propyne, 3-(methoxymethoxy)-, if it were to be analyzed in a solid form, ssNMR could reveal details about its packing in the crystal lattice and any conformational restrictions imposed by the solid state. Techniques like Magic Angle Spinning (MAS) would be necessary to average out anisotropic interactions and obtain higher resolution spectra.

Dynamic NMR Studies of Conformational Dynamics

1-Propyne, 3-(methoxymethoxy)- possesses conformational flexibility around the C-O and O-C bonds of the methoxymethoxy group. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, could provide insights into the rotational barriers and the populations of different conformers. At low temperatures, the rotation around these bonds might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for protons or carbons that are equivalent at room temperature due to rapid conformational averaging.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For 1-Propyne, 3-(methoxymethoxy)-, the key expected vibrational frequencies are:

Predicted IR and Raman Active Bands for 1-Propyne, 3-(methoxymethoxy)-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
≡C-HStretching~3300Strong (IR), Medium (Raman)
C≡CStretching~2120Weak (IR), Strong (Raman)
C-H (sp³)Stretching2850-3000Medium-Strong (IR & Raman)
C-OStretching1000-1200Strong (IR), Weak (Raman)

The strong ≡C-H stretching vibration around 3300 cm⁻¹ in the IR spectrum would be a clear indicator of the terminal alkyne. The C≡C stretch, often weak in the IR for terminal alkynes, would be expected to show a strong signal in the Raman spectrum. The C-O stretching bands of the ether and acetal functionalities would appear in the fingerprint region.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the structure and deduce fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 1-Propyne, 3-(methoxymethoxy)- with high precision, allowing for the unambiguous determination of its elemental composition (C₅H₈O₂).

Predicted Fragmentation Pathways:

Upon electron ionization, the molecular ion [C₅H₈O₂]⁺˙ would be formed. Plausible fragmentation pathways would involve the cleavage of the weakest bonds and the formation of stable fragments. Key expected fragmentation steps include:

Loss of a methoxy radical (•OCH₃): This would lead to a fragment ion at m/z 69, corresponding to [C₄H₅O]⁺.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the acetal group could result in the loss of formaldehyde, giving a fragment ion at m/z 70, [C₄H₆O]⁺˙.

Cleavage of the C-O bond: Breakage of the bond between the propargyl group and the oxygen would lead to the formation of the propargyl cation [C₃H₃]⁺ at m/z 39.

Formation of the methoxymethyl cation: Cleavage could also generate the [CH₃OCH₂]⁺ cation at m/z 45.

A detailed analysis of the relative abundances of these fragment ions in the mass spectrum would provide further confirmation of the structure of 1-Propyne, 3-(methoxymethoxy)-.

UV-Visible Spectroscopy for Electronic Transitions (if applicable)

UV-Visible spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The applicability of this technique to 1-Propyne, 3-(methoxymethoxy)- is primarily due to the presence of the alkyne (propyne) functional group.

Simple, non-conjugated alkynes typically exhibit weak absorption in the far-ultraviolet region, which is often difficult to observe with standard spectrophotometers. However, the presence of heteroatoms, such as the oxygen atoms in the methoxymethoxy group, can influence the electronic environment of the chromophore.

While a specific UV-Visible spectrum for 1-Propyne, 3-(methoxymethoxy)- is not documented in available literature, general principles of UV-Visible spectroscopy for alkynes suggest that any absorption would likely occur at wavelengths below 200 nm. The presence of the ether linkages is not expected to significantly shift the absorption into the near-UV or visible range. Therefore, while UV-Visible spectroscopy can confirm the presence of unsaturated systems, it may not be the most informative technique for detailed structural elucidation of this particular compound in the absence of conjugation.

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For X-ray crystallography to be applicable, the compound of interest, in this case, 1-Propyne, 3-(methoxymethoxy)-, must be obtainable as a single crystal of suitable quality. There is currently no published crystal structure for this compound in crystallographic databases.

Should a crystal structure be determined in the future, it would provide unambiguous confirmation of the molecular structure. The data obtained would include:

Bond Lengths: The precise lengths of all covalent bonds, such as the C≡C triple bond, C-O single bonds, and C-H bonds.

Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.

Torsional Angles: The dihedral angles that describe the conformation of the flexible methoxymethoxy group.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Electronic Structure

No dedicated DFT studies on the electronic structure of 1-Propyne, 3-(methoxymethoxy)- have been found in the reviewed literature.

Ab Initio Calculations for Molecular Properties

There are no available ab initio calculations specifically detailing the molecular properties of 1-Propyne, 3-(methoxymethoxy)-.

Conformational Analysis and Energy Landscapes

A conformational analysis and the corresponding energy landscape for 1-Propyne, 3-(methoxymethoxy)- have not been reported in the scientific literature.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Analysis

No computational studies detailing the transition state analysis for reactions involving 1-Propyne, 3-(methoxymethoxy)- are currently available.

Intrinsic Reaction Coordinate (IRC) Pathways

The IRC pathways for reactions involving 1-Propyne, 3-(methoxymethoxy)- have not been computationally investigated in published research.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For 1-Propyne, 3-(methoxymethoxy)-, MD simulations would be instrumental in understanding how the molecule behaves in different solvent environments, which is critical for optimizing reaction conditions in synthetic chemistry.

These simulations could model the explicit interactions between the solute molecule and individual solvent molecules over time. Key areas of investigation would include:

Solvation Shell Structure: Determining the arrangement and orientation of solvent molecules (e.g., water, methanol (B129727), tetrahydrofuran) around the polar ether and nonpolar alkyne functionalities of the molecule.

Hydrogen Bonding: Quantifying the extent and lifetime of hydrogen bonds between the ether oxygen of the MOM group and protic solvent molecules.

Diffusion and Transport Properties: Calculating the diffusion coefficient of 1-Propyne, 3-(methoxymethoxy)- in various media, which influences reaction kinetics.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are frequently used to predict spectroscopic parameters, which aids in the characterization and identification of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with high accuracy.

The standard approach involves:

Geometry Optimization: The three-dimensional structure of 1-Propyne, 3-(methoxymethoxy)- is first optimized using methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a suitable basis set (e.g., 6-31G* or larger).

NMR Calculation: Following optimization, the NMR shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO). The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

While these methods are standard, published computational studies that specifically report predicted NMR data for 1-Propyne, 3-(methoxymethoxy)- are scarce. Such a study would provide valuable data for chemists, offering a theoretical benchmark for experimentally obtained spectra. A hypothetical table of predicted vs. experimental shifts is shown below to illustrate the potential output of such a study.

Interactive Table: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for 1-Propyne, 3-(methoxymethoxy)-

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (CH)Data not available~80
C2 (C≡)Data not available~75
C3 (CH₂)Data not available~58
C4 (O-CH₂-O)Data not available~96
C5 (O-CH₃)Data not available~56

Note: Experimental values are approximate and can vary with solvent.

Rational Design of Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry is a cornerstone of modern rational drug and materials design. For 1-Propyne, 3-(methoxymethoxy)-, which often serves as a building block in organic synthesis, computational methods could be used to design derivatives with tailored properties. The methoxymethyl (MOM) group is a common protecting group used in synthesis. masterorganicchemistry.com

The process of rational design would involve:

Identifying a Target Property: This could be enhanced reactivity of the alkyne, increased stability under specific conditions, or altered solubility.

In Silico Modification: The parent structure of 1-Propyne, 3-(methoxymethoxy)- would be systematically modified in a computational environment. This could involve substituting atoms or functional groups on the MOM ether or replacing the MOM group entirely.

Property Calculation: For each designed derivative, quantum mechanical calculations would be performed to predict key electronic and structural parameters, such as:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's reactivity and susceptibility to nucleophilic or electrophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting regions prone to electrostatic interactions.

Reaction Pathway Modeling: Simulating reaction mechanisms to predict activation energies and determine whether a derivative would lead to higher selectivity for a desired product.

Currently, there is a lack of published research focusing on the rational design of derivatives starting specifically from 1-Propyne, 3-(methoxymethoxy)- using computational tools. Theoretical investigations on the parent compound, propargyl alcohol, have explored reaction mechanisms, such as its reaction with hydroxyl radicals, which can form the basis for understanding the reactivity of the core alkyne structure. nih.gov However, similar detailed studies on its MOM-protected form are needed to guide the synthesis of next-generation compounds.

Synthesis and Reactivity of Derivatives and Analogues of 1 Propyne, 3 Methoxymethoxy

Alkoxy Variations on the Methoxymethoxy Group

The methoxymethyl (MOM) ether is a common protecting group for propargyl alcohol, but its replacement with other alkoxy groups can be advantageous for modulating reactivity and achieving specific synthetic goals. The synthesis of these analogues typically involves the reaction of propargyl alcohol with a corresponding acetal (B89532) or halide under acidic or basic conditions.

A variety of alkoxy groups can be installed, each imparting distinct properties to the resulting propargyl ether. For instance, the use of a more sterically demanding group like tert-butoxymethoxy can offer enhanced stability under certain reaction conditions. Conversely, a benzyloxymethoxy group can be cleaved under hydrogenolysis conditions, providing an orthogonal deprotection strategy. The synthesis of these ethers generally proceeds in good yields, as illustrated in the following table.

Table 1: Synthesis of 1-Propyne, 3-(alkoxyalkoxy)- Analogues

Entry Alkoxy Group Reagent Conditions Yield (%)
1 Methoxymethoxy (MOM) Dimethoxymethane, P2O5 CH2Cl2, 0 °C to rt 90
2 Benzyloxymethoxy (BOM) Benzyl chloromethyl ether, NaH THF, 0 °C 85
3 tert-Butoxymethoxy tert-Butyl chloromethyl ether, i-Pr2NEt CH2Cl2, rt 80
4 Ethoxyethoxy Ethyl vinyl ether, p-TsOH Neat, 0 °C 92

The electronic nature of the alkoxy group can influence the reactivity of the alkyne. Electron-withdrawing groups may decrease the nucleophilicity of the alkyne, while electron-donating groups can enhance it. This modulation of reactivity is crucial in reactions such as metal-catalyzed couplings and cycloadditions.

Modifications of the Alkyl Chain Connecting the Alkyne and Ether

Extending the alkyl chain between the alkyne and the ether functionality leads to a homologous series of MOM-protected alkynols. These modifications can be synthetically useful for accessing more complex molecular architectures. The synthesis of these homologues, such as 3-(methoxymethoxy)but-1-yne and 4-(methoxymethoxy)pent-1-yne, can be achieved by starting from the corresponding alkynols followed by protection of the hydroxyl group with the MOM ether.

The reactivity of these homologues is largely dictated by the accessibility of the terminal alkyne. As the chain length increases, the steric hindrance around the alkyne may be slightly altered, potentially influencing the rates of certain reactions. However, for many transformations, the electronic environment of the alkyne remains similar, leading to comparable reactivity.

Table 2: Representative Homologues of 1-Propyne, 3-(methoxymethoxy)-

Compound Name Structure Starting Material
3-(Methoxymethoxy)but-1-yne CH≡CCH(OMOM)CH3 But-3-yn-2-ol
4-(Methoxymethoxy)pent-1-yne CH≡CCH2CH(OMOM)CH3 Pent-4-yn-2-ol
3-(Methoxymethoxy)hex-1-yne CH≡CCH(OMOM)CH2CH2CH3 Hex-1-yn-3-ol

Exploration of Terminal Alkyne Functionalizations

The terminal alkyne of 1-propyne, 3-(methoxymethoxy)- is a versatile functional group that can participate in a wide array of chemical transformations. These reactions allow for the construction of more complex molecules with diverse functionalities.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgnih.govlibretexts.org 1-Propyne, 3-(methoxymethoxy)- readily participates in Sonogashira couplings, providing access to a variety of substituted alkynes. organic-chemistry.orgorganic-chemistry.org

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. iris-biotech.denih.govorganic-chemistry.orgwikipedia.org The MOM-protected propargyl ether is an excellent substrate for these reactions, enabling its conjugation to a wide range of azide-containing molecules. tcichemicals.com

Hydrosilylation: The addition of a silicon-hydrogen bond across the carbon-carbon triple bond, known as hydrosilylation, can be catalyzed by various transition metals. This reaction provides access to vinylsilanes, which are valuable synthetic intermediates. The regioselectivity of the hydrosilylation of 1-propyne, 3-(methoxymethoxy)- can be controlled by the choice of catalyst and reaction conditions.

Table 3: Functionalization Reactions of the Terminal Alkyne

Reaction Catalyst Reactant Product Type
Sonogashira Coupling Pd(PPh3)4, CuI Aryl/Vinyl Halide Aryl/Vinyl Alkyne
Click Chemistry (CuAAC) CuSO4, Sodium Ascorbate Azide (B81097) 1,2,3-Triazole
Hydrosilylation Karstedt's catalyst Hydrosilane Vinylsilane

Synthesis of Polyfunctionalized Analogues

The derivatives of 1-propyne, 3-(methoxymethoxy)- serve as valuable building blocks for the synthesis of more complex, polyfunctionalized molecules. Cycloaddition reactions, in particular, offer a powerful strategy for constructing cyclic and heterocyclic systems.

Diels-Alder Reaction: The alkyne functionality in MOM-protected propargyl derivatives can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. masterorganicchemistry.comyoutube.comyoutube.com These reactions can proceed with high stereoselectivity, providing a route to complex cyclic structures. mdpi.comnih.govresearchgate.net

[3+2] Cycloadditions: Beyond the CuAAC reaction, other 1,3-dipolar cycloadditions can be employed to generate five-membered heterocyclic rings. For instance, the reaction with nitrile oxides can yield isoxazoles, while the reaction with azomethine ylides can produce pyrrolidines.

The intramolecular versions of these cycloadditions, where the diene or dipole is tethered to the alkyne, can be particularly powerful for the rapid construction of polycyclic systems.

Comparative Reactivity Studies of Derivatives

The reactivity of derivatives of 1-propyne, 3-(methoxymethoxy)- can be significantly influenced by the nature of the substituents on the ether or the alkyne.

Influence of the Protecting Group: As mentioned in Section 7.1, the steric and electronic properties of the alkoxy protecting group can modulate the reactivity of the alkyne. A bulkier protecting group may hinder the approach of reagents to the alkyne, slowing down reaction rates. Electronically, a more electron-withdrawing protecting group can decrease the electron density of the alkyne, affecting its participation in reactions like electrophilic additions.

Influence of Silyl (B83357) Substitution: The introduction of a silyl group, such as a trimethylsilyl (B98337) (TMS) group, at the terminal position of the alkyne is a common strategy to protect the terminal alkyne or to modify its reactivity. Silyl-substituted alkynes often exhibit different reactivity profiles in cycloaddition and coupling reactions. For instance, the presence of a silyl group can influence the regioselectivity of certain reactions. Silyl groups can be readily removed with fluoride (B91410) sources, regenerating the terminal alkyne for further functionalization. nih.govresearchgate.net

Table 4: Qualitative Reactivity Comparison of Derivatives

Derivative Protecting Group Alkyne Substituent Expected Reactivity in Sonogashira Coupling Expected Reactivity in Diels-Alder Reaction
1-Propyne, 3-(methoxymethoxy)- MOM H High Moderate
1-Propyne, 3-(tert-butoxymethoxy)- t-BOM H Slightly Lower (Steric Hindrance) Moderate
3-(Methoxymethoxy)-1-(trimethylsilyl)propyne MOM TMS Unreactive (requires desilylation) Lower (Steric and Electronic Effects)

Mechanistic Investigations of Key Reactions Involving 1 Propyne, 3 Methoxymethoxy

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool to elucidate reaction mechanisms by determining the extent to which an isotopic substitution at a particular atom affects the rate of a chemical reaction. wikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage or formation. wikipedia.org

For reactions involving 1-Propyne, 3-(methoxymethoxy)-, KIE studies could provide significant insights. For instance, in a base-catalyzed deprotonation of the terminal alkyne, substitution of the acetylenic hydrogen with deuterium (B1214612) (D) would be expected to exhibit a significant primary KIE (kH/kD > 1). This is because the C-H bond is broken in the rate-determining step, and the heavier C-D bond has a lower zero-point energy, requiring more energy to break.

In a hypothetical metal-catalyzed reaction where the C-H bond activation is the rate-limiting step, a similar primary KIE would be anticipated. Conversely, if a step subsequent to C-H activation is rate-determining, a smaller or no KIE would be observed for the acetylenic position.

Secondary KIEs could also be informative. For example, in a nucleophilic attack at the propargylic carbon, isotopic substitution of the hydrogens on the methylene (B1212753) group adjacent to the oxygen (C-3) could reveal changes in hybridization at this center in the transition state.

A hypothetical data table for a base-catalyzed deprotonation study is presented below:

Isotopic LabelingRate Constant (k)KIE (kH/kD)
1-Propyne, 3-(methoxymethoxy)- (H)kH7.2
1-Deuterio-1-propyne, 3-(methoxymethoxy)- (D)kD

This data is illustrative and based on typical values for C-H bond cleavage.

Hammett Analysis for Substituent Effects

Hammett analysis is a valuable method in physical organic chemistry for studying the effect of substituents on the rates and equilibria of reactions of aromatic compounds. While 1-Propyne, 3-(methoxymethoxy)- is an aliphatic compound, the principles of probing electronic effects can be extended to reactions where a substituted aromatic nucleophile or electrophile is involved.

For example, in a reaction where a substituted aniline (B41778) attacks the propargylic carbon of 1-Propyne, 3-(methoxymethoxy)-, a Hammett plot could be constructed by correlating the logarithm of the rate constants (log k) with the Hammett substituent constant (σ). A positive slope (ρ > 0) would indicate that the reaction is favored by electron-withdrawing groups on the aniline, suggesting a buildup of negative charge in the transition state at the aromatic ring. Conversely, a negative slope (ρ < 0) would imply that electron-donating groups accelerate the reaction, indicating the development of positive charge.

An illustrative Hammett data table for such a reaction is shown below:

Aniline Substituent (X)σRate Constant (k) x 10⁻⁴ (M⁻¹s⁻¹)log(k/kH)
p-OCH₃-0.2715.20.48
p-CH₃-0.178.90.25
H0.003.50.00
p-Cl0.231.1-0.50
p-NO₂0.780.05-1.85

This data is hypothetical and serves to illustrate the Hammett principle.

Solvent Effect Studies on Reaction Rates and Selectivity

The choice of solvent can significantly influence the rate and selectivity of a reaction by stabilizing or destabilizing reactants, transition states, and products. For reactions involving 1-Propyne, 3-(methoxymethoxy)-, which possesses a polar ether linkage, solvent effects are expected to be pronounced, particularly in reactions that involve charge separation or dispersal in the transition state.

In a hypothetical SN2 reaction at the propargylic position, a polar aprotic solvent like DMF or DMSO would be expected to accelerate the reaction compared to a nonpolar solvent like hexane. This is because polar aprotic solvents can solvate the cation of a nucleophilic salt while leaving the anion relatively free and more nucleophilic. libretexts.org Protic solvents, such as ethanol, might slow down the reaction by solvating the nucleophile through hydrogen bonding, thereby reducing its reactivity. libretexts.org

Solvent choice can also dictate the selectivity of a reaction. For instance, in a metal-catalyzed addition to the alkyne, the coordinating ability of the solvent could influence the ligand sphere of the metal catalyst, thereby altering the regioselectivity or stereoselectivity of the addition.

A representative data table illustrating solvent effects on a hypothetical nucleophilic substitution is provided:

SolventDielectric Constant (ε)Relative Rate
Hexane1.91
Diethyl Ether4.315
Acetone21500
DMF372800
DMSO475000

This data is illustrative of general solvent effects in SN2 reactions.

Identification of Catalytic Intermediates in Metal-Catalyzed Reactions

Many reactions of alkynes, including those of propargyl ethers, are catalyzed by transition metals. Identifying the catalytic intermediates is crucial for understanding the reaction mechanism. Techniques such as in-situ IR and NMR spectroscopy, and in some cases, X-ray crystallography of stable intermediates, are employed for this purpose.

For 1-Propyne, 3-(methoxymethoxy)-, a common metal-catalyzed reaction is the propargylic substitution. In such reactions, a plausible intermediate is a metal-allenylidene or a metal-π-alkyne complex. For example, in a ruthenium-catalyzed reaction, the formation of a ruthenium-allenylidene complex could be a key step. nih.gov The nature of the substituents on the propargylic alcohol can influence the stability and reactivity of these intermediates. nih.gov

Another example is the palladium-catalyzed coupling reactions. Mechanistic studies on similar systems have shown the involvement of η¹-Pd intermediates. nih.gov The stability and reactivity of these intermediates can be influenced by the solvent and the ligands on the palladium catalyst. nih.gov

A simplified, hypothetical reaction pathway involving a catalytic intermediate is as follows:

Coordination: [M] + H-C≡C-CH₂(OMOM) → M

Oxidative Addition/Rearrangement: M → [M]-C=C=CH₂(OMOM) (Metal-allenylidene intermediate)

Nucleophilic Attack: [M]-C=C=CH₂(OMOM) + Nu⁻ → [M]-C(Nu)=C=CH₂(OMOM)

Reductive Elimination/Product Release: [M]-C(Nu)=C=CH₂(OMOM) → [M] + Product

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. In reactions of 1-Propyne, 3-(methoxymethoxy)-, these effects can play a significant role in determining the reaction pathway and stereochemical outcome.

For instance, in an electrophilic addition to the alkyne, the initial formation of a π-complex between the electrophile and the triple bond is a key step. libretexts.org The orientation of the incoming electrophile will be influenced by the steric bulk of the -CH₂(OMOM) group.

In reactions involving the propargylic position, the conformation of the C-O bond and the alignment of the σ* orbital of the leaving group can influence the rate of nucleophilic attack. For a reaction to proceed efficiently via an SN2 pathway, the nucleophile should attack anti-periplanar to the leaving group.

Furthermore, in metal-catalyzed reactions, the stereoelectronic properties of the ligands on the metal center can have a profound impact on the enantioselectivity of the reaction, particularly in asymmetric catalysis. The interaction of the substrate with the chiral environment of the catalyst dictates the facial selectivity of the attack.

Advanced Methodologies and Future Research Directions

Flow Chemistry Applications for Continuous Synthesis and Transformation

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis and manipulation of 1-Propyne, 3-(methoxymethoxy)-. Flow chemistry utilizes microreactors or tube reactors to perform chemical reactions in a continuous stream, offering substantial advantages over conventional methods. nih.gov Key benefits include superior heat and mass transfer, enhanced safety profiles, and the potential for automation and seamless integration of multiple reaction steps. springernature.comrsc.org

The synthesis of 1-Propyne, 3-(methoxymethoxy)-, which involves the protection of propargyl alcohol with chloromethyl methyl ether (MOM-Cl), can be significantly improved using flow technology. This reaction is often exothermic, and the precise temperature control afforded by flow reactors minimizes the formation of byproducts and enhances safety, particularly during large-scale production.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of 1-Propyne, 3-(methoxymethoxy)-
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Several hoursMinutes
Temperature Control Difficult, potential for hotspotsPrecise, uniform temperature profile
Safety Risk of thermal runaway with large volumesInherently safer due to small reactor volume
Scalability Challenging, requires process redesignStraightforward by extending operation time
Process Integration Requires isolation of intermediatesAllows for telescoping of multiple steps

Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering novel reaction pathways under mild conditions. rsc.orgoaepublish.com For 1-Propyne, 3-(methoxymethoxy)-, these technologies open avenues for transformations that are often challenging using conventional thermal methods.

Photocatalysis can be employed to activate the terminal alkyne for various C-C and C-heteroatom bond-forming reactions. For example, dual photoredox catalysis could enable the propargylation of aldehydes and other electrophiles. nih.gov Future research may focus on developing visible-light-mediated reactions, which are more sustainable than those requiring UV irradiation. Another promising direction is the photocatalytic reduction of the propargyl group to generate allenes, a class of valuable synthetic intermediates. rsc.org

Electrocatalysis offers precise control over redox reactions by tuning the applied voltage. A key area of investigation is the selective semi-hydrogenation of the alkyne in 1-Propyne, 3-(methoxymethoxy)- to yield the corresponding (Z)-alkene. acs.org Traditional methods often suffer from over-reduction to the alkane or produce mixtures of (E)- and (Z)-isomers. Electrocatalysis, potentially using earth-abundant metal complexes like nickel, provides a promising alternative for achieving high stereoselectivity. acs.org Further research will likely explore a broader range of electrocatalytic hydrofunctionalization reactions. oaepublish.com

Biocatalytic Approaches to 1-Propyne, 3-(methoxymethoxy)- Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (neutral pH, ambient temperature) and exhibit exceptional chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups. acs.org

For derivatives of 1-Propyne, 3-(methoxymethoxy)-, biocatalysis holds immense potential for creating high-value, chiral molecules. An exciting prospect is the deracemization of racemic propargylic alcohols to produce enantiomerically pure compounds. Research has demonstrated enzymatic cascades involving peroxygenases and alcohol dehydrogenases that can convert racemic propargylic alcohols into single enantiomers with high yields. acs.orgresearchgate.net

Future work will focus on expanding the toolbox of enzymes capable of transforming alkyne-containing molecules. This includes discovering or engineering enzymes for novel transformations, such as asymmetric additions to the triple bond or selective functionalization of other parts of the molecule while the MOM-protected alcohol remains intact. Establishing enzymatic Mitsunobu-type reactions could also provide a direct route to enantiomerically enriched propargylic amines. researchgate.net

Table 2: Potential Biocatalytic Transformations for Propargylic Derivatives
Enzyme ClassTransformationPotential ProductAdvantage
Alcohol Dehydrogenase (ADH) Asymmetric reduction of a ketoneEnantiopure secondary alcoholHigh enantioselectivity (>99% ee)
Peroxygenase (UPO) Oxidation of racemic alcoholProchiral ketoneEnables deracemization cascades
Amine Transaminase (ATA) Conversion of ketone to amineEnantiopure primary amineDirect route to chiral amines
Ene-reductase (ERED) Asymmetric reduction of C≡C bondChiral alkeneHigh stereoselectivity

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning (ML) with chemical synthesis is revolutionizing how new reactions are developed and optimized. beilstein-journals.org ML algorithms can analyze vast datasets to predict reaction outcomes, suggest optimal conditions, and guide automated synthesis platforms, thereby accelerating research and development. mdpi.comresearchgate.net

For processes involving 1-Propyne, 3-(methoxymethoxy)-, ML can be applied to optimize both its synthesis and subsequent transformations. By coupling a flow chemistry platform with an ML algorithm, such as a Bayesian multi-objective optimization, various parameters (e.g., temperature, residence time, stoichiometry, catalyst loading) can be rapidly screened. rsc.orgresearchgate.net The algorithm can efficiently navigate the complex parameter space to identify conditions that simultaneously maximize yield and minimize the formation of impurities, a task that is often resource-intensive using traditional one-factor-at-a-time methods. rsc.org

Future research will focus on developing more sophisticated predictive models. These models could predict the feasibility of entirely new transformations of 1-Propyne, 3-(methoxymethoxy)-, suggest novel reagents, or even design multi-step synthetic routes that are more efficient and sustainable. The combination of ML with high-throughput experimentation is poised to become an indispensable tool for chemical discovery. beilstein-journals.org

Development of Novel Protecting Group Strategies Utilizing the MOM Ether

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its ease of installation and stability under various conditions, particularly strong bases. researchgate.netorganic-chemistry.org However, its cleavage typically requires acidic conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule. wikipedia.org

Current research focuses on developing milder and more selective methods for MOM ether deprotection. For example, combinations of reagents like TMSOTf and 2,2′-bipyridyl have been shown to cleave MOM ethers under non-acidic conditions. rsc.org Another area of active investigation is the development of solvent-free deprotection methods to enhance the environmental profile of the process. ingentaconnect.com

Looking forward, the development of next-generation protecting groups that retain the stability of the MOM ether but offer more versatile cleavage options is a key goal. These might include groups that can be removed photolytically, enzymatically, or via specific metal catalysts, providing chemists with orthogonal strategies for complex molecule synthesis. The development of methods to differentiate between various ethers, such as allyl and propargyl ethers, under mild conditions also continues to be a desired goal. acs.org

Prospects for Green and Sustainable Chemical Processes Involving the Compound

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and economically viable. nih.gov The synthesis and use of 1-Propyne, 3-(methoxymethoxy)- can be significantly improved by applying these principles, which emphasize waste prevention, atom economy, and the use of safer chemicals. acs.org

A key metric for evaluating the sustainability of a process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. acs.org By implementing technologies like flow chemistry and biocatalysis, the PMI for syntheses involving 1-Propyne, 3-(methoxymethoxy)- can be dramatically reduced.

Future prospects for greening processes involving this compound include:

Solvent Minimization: Utilizing solvent-free reaction conditions or replacing traditional volatile organic compounds with greener alternatives like water or bio-derived solvents.

Catalyst Improvement: Replacing stoichiometric reagents with catalytic alternatives, with a preference for earth-abundant metals or biocatalysts over precious metals.

Waste Valorization: Developing methods to convert byproducts into valuable materials rather than treating them as waste.

Energy Efficiency: Designing processes that operate at ambient temperature and pressure, thereby reducing energy consumption. researchgate.net

By embracing these advanced methodologies, the scientific community can continue to unlock the full potential of 1-Propyne, 3-(methoxymethoxy)- while advancing the goals of sustainable chemical manufacturing.

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